N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea
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Overview
Description
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butyl group, a but-3-yn-1-yl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or but-3-yn-1-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with similar structural features.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group.
Uniqueness
N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is unique due to its combination of a dihydropyrimidinone core with butyl and but-3-yn-1-yl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
917745-88-1 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-butyl-3-(4-but-3-ynyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H18N4O2/c1-3-5-7-10-9-11(18)16-12(15-10)17-13(19)14-8-6-4-2/h1,9H,4-8H2,2H3,(H3,14,15,16,17,18,19) |
InChI Key |
QGHPNLLQUAXVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC(=CC(=O)N1)CCC#C |
Origin of Product |
United States |
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